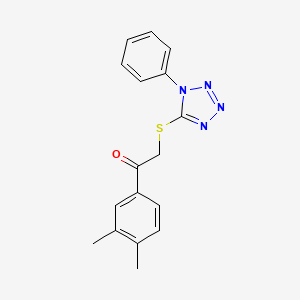
1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a chemical compound with potential applications in scientific research. This compound is also known as DTT or 4,5-Dimethyl-1-phenyl-1H-tetrazole-2-thiol ethanone. DTT is a thioester that is used as a reagent for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives, including compounds structurally related to 1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. A study found that some of these compounds exhibit potent anticandidal properties with relatively weak cytotoxicities, indicating their potential for developing new antifungal treatments (Kaplancıklı et al., 2014).
Anticholinesterase Activities
Further research on tetrazole derivatives has also explored their anticholinesterase activities, which is crucial for treating diseases like Alzheimer's. The synthesis and evaluation of different 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazole-5-yl) thio]ethanone derivatives showed promising results, with specific compounds demonstrating significant inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for neurodegenerative disorders (Mohsen et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and antimicrobial evaluation of novel tetrazoles, including pyrimidine tetrazole derivatives, have shown significant pharmaceutical interest due to their diversity in usage and integral role in genetic material. These compounds exhibit strong antibacterial and antifungal activities against various strains, highlighting their potential as bases for developing new antimicrobial agents (Bhoge et al., 2021).
Heterocyclic Rearrangement
Research into the rearrangement of isoxazole derivatives to form oxadiazoles has shown the versatility of tetrazole compounds in synthesizing new chemical entities. This includes the conversion of 5-arylisoxazole-3-carboxylic acids into oxadiazoles through a series of transformations, demonstrating the potential of tetrazole derivatives in the synthesis of complex molecules for various applications (Potkin et al., 2012).
Sensor Applications
Tetrazole derivatives have been utilized in the development of colorimetric and fluorescent sensors for metal ions. A study on Schiff base sensors synthesized from tetrazole compounds revealed remarkable colorimetric response towards Fe(III) ions and a "turn-on" fluorescence behavior towards Al(III) ions, indicating the utility of these compounds in environmental monitoring and biochemical assays (Soufeena & Aravindakshan, 2019).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-8-9-14(10-13(12)2)16(22)11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXINYBIPDLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

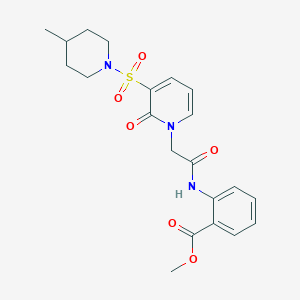
![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
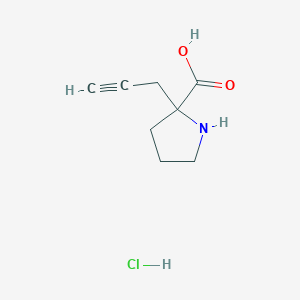
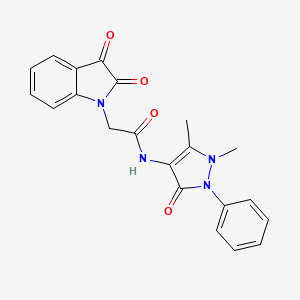
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)

![2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445387.png)
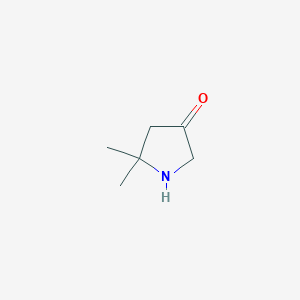
![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
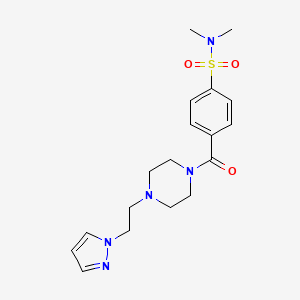
![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)
![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)